molecular formula C17H18BrFN2 B14880024 1-Benzyl-4-(5-bromo-2-fluorophenyl)pyrrolidin-3-amine

1-Benzyl-4-(5-bromo-2-fluorophenyl)pyrrolidin-3-amine

Cat. No.: B14880024
M. Wt: 349.2 g/mol
InChI Key: QJKJBMMVUTWCCK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-bromo-2-fluorophenyl)pyrrolidin-3-amine is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(5-bromo-2-fluorophenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or 1,4-diamines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the Bromine and Fluorine Atoms: The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions using bromine and fluorine reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(5-bromo-2-fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-4-(5-bromo-2-fluorophenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-bromo-2-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-(5-chloro-2-fluorophenyl)pyrrolidin-3-amine
  • 1-Benzyl-4-(5-bromo-2-chlorophenyl)pyrrolidin-3-amine
  • 1-Benzyl-4-(5-bromo-2-methylphenyl)pyrrolidin-3-amine

Uniqueness

1-Benzyl-4-(5-bromo-2-fluorophenyl)pyrrolidin-3-amine is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C17H18BrFN2

Molecular Weight

349.2 g/mol

IUPAC Name

1-benzyl-4-(5-bromo-2-fluorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C17H18BrFN2/c18-13-6-7-16(19)14(8-13)15-10-21(11-17(15)20)9-12-4-2-1-3-5-12/h1-8,15,17H,9-11,20H2

InChI Key

QJKJBMMVUTWCCK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=C(C=CC(=C3)Br)F

Origin of Product

United States

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